molecular formula C20H26N2O2 B10890063 [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone

Cat. No.: B10890063
M. Wt: 326.4 g/mol
InChI Key: HVAVOXHNZSHXEB-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the bicyclic heptene derivative. This is followed by the introduction of the piperazine ring and the methoxyphenyl group. Common synthetic routes include:

    Cycloaddition Reactions: Formation of the bicyclic structure through Diels-Alder reactions.

    Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Aromatic Substitution: Attachment of the methoxyphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.

    Phosphoric acid 2-F-Ph ester Ph ester, compound with bis-(2-chloro-ethyl)-amine: A compound with similar structural features used in various chemical applications.

Uniqueness

What sets 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone apart is its unique bicyclic structure combined with the piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H26N2O2/c1-24-19-4-2-3-17(13-19)20(23)22-9-7-21(8-10-22)14-18-12-15-5-6-16(18)11-15/h2-6,13,15-16,18H,7-12,14H2,1H3

InChI Key

HVAVOXHNZSHXEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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